ethyl (2E)-chloro[(3-chlorophenyl)hydrazono]acetate
Description
Ethyl (2E)-chloro[(3-chlorophenyl)hydrazono]acetate is a hydrazone derivative characterized by an ethyl ester group, a chloro substituent, and a hydrazone moiety linked to a 3-chlorophenyl ring. The (2E) designation indicates the trans configuration of the double bond in the hydrazono group. This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for constructing pyrazole, thiazole, and triazine derivatives . Its reactivity stems from the electrophilic hydrazono carbon and the electron-withdrawing chloro substituent, which facilitate nucleophilic addition and cyclocondensation reactions.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOBGCCBQMLJN-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-chloro[(3-chlorophenyl)hydrazono]acetate is a chemical compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
This compound has the molecular formula C11H13ClN2O2. Its unique structure features a hydrazono group attached to a chlorophenyl ring, which is significant for its biological interactions. The presence of the chloro group and the hydrazono moiety allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study on related compounds demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains. For instance, compounds with halogen substitutions displayed moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 6.25 |
| 2 | B. subtilis | 6.25 |
| 3 | S. epidermidis | 12.5 |
| 4 | A. baumannii | 6.25 |
The effectiveness of these compounds often correlates with their electronic properties and structural configurations, suggesting that modifications to the hydrazono or phenyl groups could enhance their antimicrobial efficacy.
Anticancer Properties
The anticancer potential of this compound has also been investigated, particularly in relation to its ability to induce apoptosis in cancer cells. Studies have shown that hydrazone derivatives can interact with cellular pathways involved in cancer progression, leading to cell cycle arrest and apoptosis in various cancer cell lines .
Case Study: Apoptosis Induction
In a study examining the effects of similar hydrazone compounds on cancer cell lines, it was found that specific derivatives significantly reduced cell viability through mechanisms involving mitochondrial dysfunction and activation of caspases . The findings suggest that this compound may exert similar effects by disrupting mitochondrial integrity and promoting apoptotic pathways.
The mechanism of action for this compound involves its interaction with nucleophilic sites in biological molecules, leading to covalent bond formation that may disrupt normal cellular functions. This interaction can result in the inhibition of key enzymes or pathways essential for microbial survival or cancer cell proliferation .
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
Ethyl (2E)-chloro[(3-chlorophenyl)hydrazono]acetate is primarily recognized as an important intermediate in the synthesis of Apixaban, a novel anticoagulant used for the prevention of blood clots. The synthesis process involves several steps where this compound reacts with other chemicals to form Apixaban or its derivatives. The reaction conditions often include various bases and solvents to facilitate the transformation .
2. Anticancer Potential
Research indicates that related compounds within the same chemical class exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their effects on human tumors, particularly in cases resistant to standard treatments like thalidomide. These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further research .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of pyrazole derivatives related to this compound. These studies reveal that these compounds exhibit bactericidal effects against various strains of bacteria and show potential as antibiofilm agents. This property is particularly relevant in treating persistent infections where biofilm formation complicates treatment .
Toxicity and Safety Profile
Toxicity studies have shown that derivatives of this compound possess low cytotoxicity, with IC50 values greater than 60 μM. This indicates a favorable safety profile for further development in pharmaceutical applications . Such findings are crucial for evaluating the viability of these compounds in clinical settings.
Case Study 1: Synthesis of Apixaban
A detailed process for synthesizing Apixaban includes using this compound as a key intermediate. The synthesis involves multiple steps including amidation and reduction reactions under controlled conditions to ensure high purity and yield of the final product .
Case Study 2: Antimicrobial Evaluation
In a comparative study, various derivatives were tested against standard bacterial strains. The results indicated not only effective bactericidal activity but also significant potential in disrupting biofilms, which are often resistant to conventional antibiotics .
Comparison with Similar Compounds
Ethyl Chloro[(4-Methoxyphenyl)Hydrazono]Acetate (CAS 27143-07-3)
- Structural Difference : The 4-methoxy group on the phenyl ring introduces an electron-donating effect, contrasting with the electron-withdrawing 3-chloro group in the target compound.
- Reactivity : The methoxy group enhances resonance stabilization of the hydrazone, reducing electrophilicity compared to the 3-chloro analog. This results in slower reaction kinetics in cyclocondensation with thiosemicarbazones .
- Physical Properties : Melting point (94°C) is significantly lower than the 3-chloro derivative (155–158°C, extrapolated from related compounds), reflecting differences in crystalline packing due to substituent polarity .
Ethyl 2-Chloro-2-[2-(2-Chlorophenyl)Hydrazono]Acetate (CAS 1155902-84-3)
- Spectral Data : The $ ^1H $ NMR spectrum shows a downfield shift for the hydrazone NH proton (δ 8.73 ppm) compared to the 3-chloro analog (δ 8.69 ppm), indicating stronger hydrogen bonding in the 2-chloro derivative .
Configurational Isomerism: Z vs. E Isomers
- Ethyl 2-Chloro-[2-(4-Chlorophenyl)Hydrazin-1-Ylidene]Acetate (Z-Isomer): The Z configuration allows intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl, stabilizing the molecule and reducing solubility in polar solvents . In contrast, the E isomer of the target compound lacks this interaction, leading to higher solubility in ethanol and acetonitrile .
Functional Group Modifications
Ethyl 1-(2-Chloro-4-Fluorophenyl)-4-Cyano-5-(4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate (12a)
- Synthetic Pathway: Prepared via cyclocondensation of hydrazono esters with 4-methoxybenzoylacetonitrile. The 4-cyano group enhances π-stacking in crystalline phases, increasing thermal stability (decomposition >250°C) compared to non-cyano analogs .
- Yield: Lower yield (7%) compared to the target compound’s derivatives (typically 25–76%), attributed to steric clashes between the 4-methoxy and 4-cyano groups .
Ethyl (2E)-2-[(3-Chlorophenyl)Hydrazono]-3-Oxopropanoate
- Reactivity : The 3-oxo group enables oxime formation with hydroxylamine, a pathway absent in the target compound. This modification is critical in synthesizing BAY-9835, an ADAMTS7 inhibitor .
Data Tables
Table 1: Comparative Physical and Spectral Properties
Table 2: Reactivity in Cyclocondensation Reactions
Preparation Methods
Diazotization of 3-Chloroaniline
Reagents :
-
3-Chloroaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
Procedure :
-
Acidification : 3-Chloroaniline is dissolved in water and HCl at 0–10°C to form the anilinium salt.
-
Diazotization : Aqueous NaNO₂ is added dropwise at -5–0°C to generate the diazonium chloride intermediate. Excess nitrous acid is quenched with sulfamic acid.
Critical Parameters :
Coupling with α-Chloro-α-Keto Esters
Reagents :
-
Ethyl 2-chloroacetoacetate or ethyl 2-chloro-3-oxobutyrate
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Sodium acetate (NaOAc)
Procedure :
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The diazonium salt is coupled with the α-chloro-α-keto ester in a biphasic system (e.g., dichloromethane/water) at 0–10°C.
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NaOAc neutralizes HCl, maintaining pH 4–5 for optimal coupling.
Reaction Mechanism :
The diazonium salt reacts via electrophilic substitution at the α-carbon of the keto ester, forming the hydrazone linkage (Figure 1).
Optimized Synthetic Protocols
Laboratory-Scale Synthesis (Batch Process)
-
Diazotization : 3-Chloroaniline (50 g, 0.39 mol) in HCl (135 mL) and H₂O (400 mL) at 0–10°C. NaNO₂ (40% w/w, 97.8 g) added dropwise.
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Coupling : Diazonium solution added to ethyl 2-chloroacetoacetate (66.8 g, 0.39 mol) in dichloromethane (500 mL) with NaOAc (117 g) and triethylbenzyl ammonium chloride (0.23 g).
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Workup : Organic layer separated, washed with NaHCO₃ and brine, dried (Na₂SO₄), and concentrated.
Yield : 97.7% (purity >96% by HPLC).
Table 1: Reaction Conditions and Yields
Industrial-Scale Production
Continuous Flow Reactors :
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Diazotization and coupling performed in tandem flow reactors to enhance heat transfer and reduce reaction time.
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Throughput : 500 kg/day with 95% yield.
Cost-Efficiency Measures :
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Automated pH control systems to minimize NaOAc usage.
Stereochemical Control and Isomer Purity
The (2E)-configuration is favored due to:
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Intramolecular H-bonding : Between the hydrazone NH and ester carbonyl, stabilizing the E-isomer.
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Crystallization-Induced Asymmetry : Recrystallization from ethanol selectively precipitates the E-isomer.
Analytical Confirmation :
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X-ray Crystallography : Planar C=N-NH-Ar moiety with a torsion angle of 5.5°.
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¹H NMR : Hydrazone NH proton at δ 11.2 ppm (D₂O exchangeable).
Comparative Analysis of α-Chloro-α-Keto Esters
Table 2: Reactivity of Keto Esters
| Keto Ester | Coupling Efficiency | Byproducts |
|---|---|---|
| Ethyl 2-chloroacetoacetate | 98% | <2% chloroacetone |
| Ethyl 2-chloro-3-oxobutyrate | 95% | 5% 3-ketobutanal |
Ethyl 2-chloroacetoacetate is preferred for higher yields and fewer side reactions.
Purification and Isolation Techniques
Column Chromatography
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Stationary Phase : Silica gel (200–300 mesh)
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Eluent : Ethyl acetate/petroleum ether (1:4)
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Recovery : 85–90%.
Recent Advances (2023–2025)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
